7-Chlorothiazolo[4,5-C]pyridine-2-thiol
Overview
Description
7-Chlorothiazolo[4,5-C]pyridine-2-thiol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[4,5-C]pyridine-2-thiol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles . This reaction is usually carried out in an ethanol medium at room temperature.
Industrial Production Methods: Industrial production methods for this compound often employ multicomponent one-pot reactions to enhance efficiency and yield. For example, the Knoevenagel condensation of thiazolidinone with aldehydes followed by a Michael addition is a widely used approach .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorothiazolo[4,5-C]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide and alkylating agents like methyl iodide are frequently employed.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
7-Chlorothiazolo[4,5-C]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Its unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Chlorothiazolo[4,5-C]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Thiazolo[4,5-B]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolo[5,4-B]pyridines: Another class of compounds with a similar core structure but different substitution patterns.
Uniqueness: 7-Chlorothiazolo[4,5-C]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7-position enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
7-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIADIWLVOLEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474394 | |
Record name | 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908355-84-0 | |
Record name | 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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